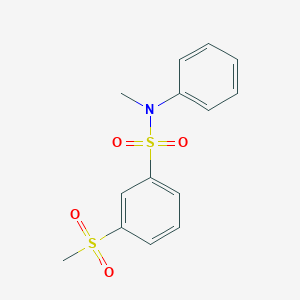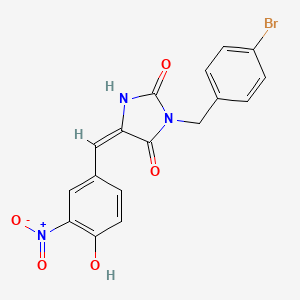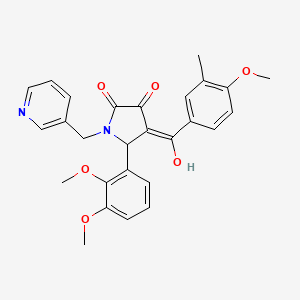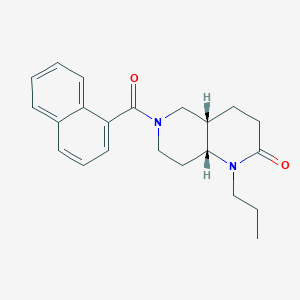
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase inhibitors. It has been widely studied for its potential use in cancer treatment due to its ability to inhibit the activity of histone deacetylases, enzymes that play a crucial role in regulating gene expression.
作用機序
Histone deacetylases play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which results in the compaction of chromatin and the repression of gene transcription. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by binding to the active site of histone deacetylases and inhibiting their activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has also been shown to induce differentiation in cancer cells, which can lead to the development of more mature and less aggressive tumors. Additionally, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its specificity for histone deacetylases. Unlike other histone deacetylase inhibitors, N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide selectively inhibits class I histone deacetylases and does not affect other enzymes that are involved in gene regulation. This makes it a valuable tool for studying the role of histone deacetylases in cancer and other diseases. However, one limitation of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide is its relatively low potency compared to other histone deacetylase inhibitors. This can make it more difficult to achieve the desired effect in lab experiments.
将来の方向性
There are several future directions for the study of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. One area of research is the development of more potent and selective histone deacetylase inhibitors. This could lead to the development of more effective cancer treatments with fewer side effects. Another area of research is the identification of biomarkers that can predict a patient's response to N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide. This could help to personalize cancer treatment and improve patient outcomes. Finally, the use of N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide in combination with other drugs is an area of active research, as it may lead to synergistic effects and improved treatment outcomes.
合成法
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide can be synthesized by reacting N-methyl-3-nitrobenzenesulfonamide with dimethylsulfone and phenylboronic acid in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide.
科学的研究の応用
N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-methyl-3-(methylsulfonyl)-N-phenylbenzenesulfonamide works by inhibiting the activity of histone deacetylases, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
特性
IUPAC Name |
N-methyl-3-methylsulfonyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-15(12-7-4-3-5-8-12)21(18,19)14-10-6-9-13(11-14)20(2,16)17/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRJTAGFJYCVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B5331051.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B5331058.png)


![4-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5331083.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylbutanamide](/img/structure/B5331089.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5331101.png)


![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}furo[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5331119.png)
![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5331141.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)